Cbl-b-IN-17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cbl-b-IN-17 is a small-molecule inhibitor specifically targeting the Casitas B-lineage lymphoma-b (Cbl-b) protein, which is a member of the RING-type E3 ubiquitin ligases. These ligases play a crucial role in the regulation of protein tyrosine kinases by targeting them for degradation. Cbl-b is involved in various cellular processes, including immune response regulation, making it an attractive target for cancer immunotherapy .
準備方法
The synthesis of Cbl-b-IN-17 involves several steps, including the preparation of key intermediates and their subsequent coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods may include continuous flow synthesis and the use of automated systems to optimize reaction conditions and minimize waste .
化学反応の分析
Cbl-b-IN-17 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Cbl-b-IN-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the role of Cbl-b in various biochemical pathways.
Biology: It helps in understanding the regulation of immune responses by inhibiting Cbl-b, which is involved in the negative regulation of immune cell activity.
Medicine: this compound is being investigated for its potential use in cancer immunotherapy, as it can enhance the immune system’s ability to target and destroy cancer cells.
Industry: It is used in the development of new therapeutic agents and in the study of protein degradation pathways .
作用機序
Cbl-b-IN-17 exerts its effects by binding to the Cbl-b protein and inhibiting its E3 ubiquitin ligase activity. This inhibition prevents the ubiquitination and subsequent degradation of protein tyrosine kinases, leading to enhanced signaling and activation of immune cells. The molecular targets and pathways involved include the tyrosine kinase-binding domain and the RING finger domain of Cbl-b .
類似化合物との比較
Cbl-b-IN-17 is unique compared to other similar compounds due to its high specificity and potency in inhibiting Cbl-b. Similar compounds include:
Nx-1607: Another Cbl-b inhibitor currently in clinical trials for advanced solid tumors.
C7683: An analogue of Nx-1607, which also targets the Cbl-b protein but with different binding characteristics.
Various lactams: These compounds share a similar mechanism of action but differ in their chemical structure and potency
特性
分子式 |
C28H31F3N6O |
---|---|
分子量 |
524.6 g/mol |
IUPAC名 |
3-[3-[cyclobutyl-(4-methyl-1,2,4-triazol-3-yl)methyl]phenyl]-6-[(2-methylpropylamino)methyl]-8-(trifluoromethyl)quinazolin-4-one |
InChI |
InChI=1S/C28H31F3N6O/c1-17(2)13-32-14-18-10-22-25(23(11-18)28(29,30)31)33-15-37(27(22)38)21-9-5-8-20(12-21)24(19-6-4-7-19)26-35-34-16-36(26)3/h5,8-12,15-17,19,24,32H,4,6-7,13-14H2,1-3H3 |
InChIキー |
QCRRXUWCVYHDJT-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNCC1=CC2=C(C(=C1)C(F)(F)F)N=CN(C2=O)C3=CC=CC(=C3)C(C4CCC4)C5=NN=CN5C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。